Orforglipron: A Technical Guide to a Novel Oral GLP-1 Receptor Agonist
Orforglipron: A Technical Guide to a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (also known as LY3502970) is an investigational, orally bioavailable, non-peptide small molecule that acts as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Developed by Eli Lilly and Company, it represents a significant advancement in the therapeutic landscape for type 2 diabetes and obesity by offering a convenient oral administration route without the food and water restrictions associated with other oral GLP-1 receptor agonists.[2][3] This technical guide provides a comprehensive overview of the IUPAC name, chemical properties, mechanism of action, and relevant experimental data for orforglipron.
Chemical Identity and Properties
Orforglipron is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for Orforglipron
| Identifier | Value |
| IUPAC Name | 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one[4] |
| CAS Number | 2212020-52-3[4] |
| Molecular Formula | C₄₈H₄₈F₂N₁₀O₅[4] |
| Synonyms | LY3502970, OWL833[5] |
Table 2: Physicochemical Properties of Orforglipron
| Property | Value | Source |
| Molecular Weight | 882.97 g/mol | [6] |
| Appearance | White to light yellow solid powder | [7] |
| LogP | 6.8 | [7] |
| Solubility | Soluble in DMSO (125 mg/mL) and Methanol | [8][9] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 10 | [7] |
| Rotatable Bonds | 7 | [10] |
| Topological Polar Surface Area | 144 Ų | [4][10] |
Mechanism of Action: Biased Agonism of the GLP-1 Receptor
Orforglipron is a partial agonist of the GLP-1 receptor, exhibiting a bias towards the G-protein signaling pathway over β-arrestin recruitment.[11][12][13] This biased agonism is a key feature of its pharmacological profile.
Upon binding to the GLP-1 receptor, primarily expressed in pancreatic β-cells, the brain, and the gastrointestinal tract, orforglipron preferentially activates the Gαs subunit. This initiates a downstream signaling cascade involving the production of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA).[1][14] This pathway is central to the therapeutic effects of GLP-1 receptor agonists, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[15][16]
The reduced recruitment of β-arrestin is hypothesized to contribute to a favorable side-effect profile and may play a role in mitigating receptor desensitization and internalization.[11][17]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels following GLP-1 receptor activation by orforglipron.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
-
Seed cells into 96-well plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
On the day of the assay, replace the culture medium with an assay buffer (e.g., Opti-MEM).
-
Prepare serial dilutions of orforglipron and a reference agonist (e.g., GLP-1) in the assay buffer.
-
Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
3. Data Analysis:
-
Plot the concentration-response curves and determine the EC₅₀ values for cAMP accumulation.
β-Arrestin Recruitment Assay
This protocol describes a method to assess the recruitment of β-arrestin to the GLP-1 receptor upon agonist stimulation, often using a technology like DiscoverX's PathHunter.[7]
1. Cell Line:
-
Utilize a cell line (e.g., CHO-K1 or HEK293) engineered to co-express the GLP-1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
2. Assay Protocol:
-
Plate the cells in a 384-well microplate and incubate overnight.[11]
-
Prepare dilutions of orforglipron and a reference agonist.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.[18]
-
Add the detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes and measure the chemiluminescent signal.
3. Data Analysis:
-
Generate concentration-response curves and calculate the EC₅₀ values for β-arrestin recruitment.
Clinical Development and Efficacy
Orforglipron has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of type 2 diabetes and obesity.
Table 3: Summary of Key Clinical Trial Findings
| Trial Phase | Population | Key Findings | Source |
| Phase 1 | Healthy Volunteers | Well-tolerated with a half-life supporting once-daily dosing. Showed dose-dependent reductions in glucose and body weight. | [19] |
| Phase 2 | Adults with Obesity | Demonstrated significant, dose-dependent weight loss. At 36 weeks, the highest dose led to a mean weight reduction of 14.7%. | [2][5] |
| Phase 2 | Adults with Type 2 Diabetes | Showed superior glycemic control compared to placebo and dulaglutide, with significant reductions in HbA1c and body weight. | [17][20] |
| Phase 3 (ACHIEVE-1) | Adults with Early Type 2 Diabetes | Met primary endpoint of superior HbA1c reduction compared to placebo at 40 weeks. Also demonstrated significant weight loss. | [21][22][23] |
| Phase 3 (ATTAIN-1) | Adults with Obesity/Overweight | Met primary and all key secondary endpoints at 72 weeks, showing clinically meaningful weight loss. | [8] |
| Phase 3 (ATTAIN-2) | Adults with Obesity/Overweight and Type 2 Diabetes | Met primary and all key secondary endpoints at 72 weeks, with significant weight loss and A1C reductions. |
The most common adverse events reported in clinical trials were gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation, which were generally mild to moderate in severity and often occurred during dose escalation.[2][21]
Conclusion
Orforglipron is a promising oral, non-peptide GLP-1 receptor agonist with a unique mechanism of biased agonism. Its chemical and pharmacological properties, combined with compelling clinical trial data, suggest its potential as a valuable therapeutic option for the management of type 2 diabetes and obesity. Further research and the outcomes of ongoing and future clinical trials will continue to delineate its full therapeutic profile and place in clinical practice.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orforglipron | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rxagentai.com [rxagentai.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMEA-003299-PIP01-22 - paediatric investigation plan | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. orforglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. static.poder360.com.br [static.poder360.com.br]
- 23. drugs.com [drugs.com]
